molecular formula C5H8N4O B077111 2,6-diamino-5-methyl-1H-pyrimidin-4-one CAS No. 13265-40-2

2,6-diamino-5-methyl-1H-pyrimidin-4-one

Cat. No.: B077111
CAS No.: 13265-40-2
M. Wt: 140.14 g/mol
InChI Key: JCNPMQHGAMNNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diamino-5-methyl-1H-pyrimidin-4-one is a pyrimidine derivative characterized by a six-membered aromatic ring with two amino groups at positions 2 and 6, a methyl substituent at position 5, and a ketone group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

2,4-diamino-5-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-3(6)8-5(7)9-4(2)10/h1H3,(H5,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNPMQHGAMNNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The key distinction among pyrimidine analogs lies in substituents at position 5, which significantly alter physicochemical properties and applications:

Compound Name Substituents Molecular Features Appearance Applications Key References
2,6-Diamino-5-methyl-1H-pyrimidin-4-one 5-methyl, 4-ketone Enhanced lipophilicity Not provided Presumed pharmaceutical intermediates N/A
2,6-Diamino-5-hydroxy-1,4-dihydropyrimidin-4-one 5-hydroxy, 4-ketone Polar, dihydroxy structure Not provided Biomarker for food consumption (e.g., beer)
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one 5-nitroso, 4-ketone Reactive nitroso group Red Rose Solid Pharmaceutical intermediate (≥99% assay)
Key Observations:

Hydroxy group: Introduces polarity, making the compound water-soluble and suitable as a biomarker in biological systems . Nitroso group: Enhances reactivity, likely utilized in synthetic pathways for nitroso-containing pharmaceuticals .

Stability and Reactivity :

  • The nitroso derivative’s reactivity may limit its stability under certain conditions, whereas the methyl and hydroxy analogs are likely more stable.

Biological Relevance :

  • The hydroxy analog’s role as a dietary biomarker highlights its metabolic integration, unlike the methyl and nitroso variants, which are more common in synthetic applications.

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